molecular formula C39H47N4O8P B13721025 3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B13721025
M. Wt: 730.8 g/mol
InChI Key: CEPXSVFEFKTSLF-MVFNBKNKSA-N
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Description

The compound “3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxyphenyl, oxolan, and phosphanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxolan ring, the introduction of the methoxyphenyl groups, and the attachment of the phosphanyl group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form phenol derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups would yield phenol derivatives, while reduction of the nitrile group would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. The presence of the oxolan ring and the phosphanyl group suggests that it could interact with biological molecules in unique ways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The oxolan ring and the phosphanyl group could interact with enzymes or receptors, modulating their activity. The compound’s effects would be mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolan derivatives and phosphanyl-containing molecules. These compounds share some structural features with “3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” and may exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C39H47N4O8P

Molecular Weight

730.8 g/mol

IUPAC Name

3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1

InChI Key

CEPXSVFEFKTSLF-MVFNBKNKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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